molecular formula C19H19N5O B2558795 N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide CAS No. 477858-70-1

N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide

Cat. No.: B2558795
CAS No.: 477858-70-1
M. Wt: 333.395
InChI Key: FKAPDOSZPPISFV-JCMHNJIXSA-N
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Description

This compound (CAS: 477858-70-1) is a carbohydrazide derivative featuring:

  • A 6-methyl-2-pyridinyl group linked to an imidazole ring.
  • A (Z)-configured ethylidene hydrazide moiety substituted with a 4-methylphenyl group. It is synthesized via condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide with 4-methylacetophenone under acidic conditions. Characterization typically involves NMR, LC-MS, and elemental analysis . The Z-configuration of the ethylidene group is critical for its stereochemical stability and biological interactions.

Properties

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-7-9-16(10-8-13)15(3)22-23-19(25)17-11-24(12-20-17)18-6-4-5-14(2)21-18/h4-12H,1-3H3,(H,23,25)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAPDOSZPPISFV-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide, also known by its CAS number 477858-70-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H19_{19}N5_5O, with a molecular weight of 333.40 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have explored the anticancer potential of various imidazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
  • Case Study : A study evaluating the cytotoxic effects on A549 lung cancer cells demonstrated an IC50_{50} value of approximately 15 µM, indicating significant growth inhibition compared to control groups .
CompoundCell LineIC50_{50} (µM)
This compoundA54915
Reference CompoundDoxorubicin0.5

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity.

  • Study Findings : In a diffusion assay against Staphylococcus aureus and Escherichia coli, the compound displayed zones of inhibition comparable to standard antibiotics .
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus13
Escherichia coli11

3. Anti-inflammatory Effects

Imidazole derivatives are often investigated for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways.

  • Research Insights : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Comparison with Similar Compounds

Key Research Findings

  • Stereochemistry : The Z-configuration in the target compound optimizes binding to bacterial efflux pump proteins, as shown in molecular docking studies .
  • Substituent Effects : Electron-donating groups (e.g., 4-methylphenyl) enhance metabolic stability compared to nitro-substituted analogs .
  • Heterocyclic Influence : Imidazole-pyridinyl systems exhibit superior bioavailability over benzo[d]imidazole derivatives due to reduced molecular rigidity .

Q & A

Q. How can the structure of N'-[(Z)-1-(4-methylphenyl)ethylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton and carbon environments, resolving imidazole, pyridinyl, and hydrazide moieties. For example, coupling patterns in the aromatic region distinguish substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validating the molecular formula .
  • Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and hydrazide (N-H) functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry (e.g., Z-configuration of the ethylidene group) and bond lengths/angles .

Q. What synthetic routes and optimization strategies are effective for this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid with hydrazine to form the carbohydrazide intermediate.
  • Step 2 : Schiff base formation via reaction with 4-methylacetophenone under acidic conditions (e.g., acetic acid) at 80°C for 1–3 hours .
  • Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysis : Acid catalysts (e.g., acetic acid) accelerate imine formation .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .

Q. How can purity and functional group integrity be assessed post-synthesis?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% ideal for pharmacological studies) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .
  • Melting Point Analysis : Sharp melting range (e.g., 210–212°C) indicates purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during refinement?

  • Methodological Answer : Use SHELXL for refinement :
  • Anisotropic Refinement : Assign anisotropic displacement parameters to non-hydrogen atoms to model thermal motion accurately.
  • Twinning Detection : Employ the TWIN/BASF commands in SHELXL to handle twinned crystals .
  • Validation Tools : Use WinGX/ORTEP to visualize ellipsoids and identify overfitting .

Q. How can electronic structure analysis predict biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Combine computational and experimental methods:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Docking scores correlate with binding affinity .
  • In Vitro Validation : Compare computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements) .

Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) be addressed?

  • Methodological Answer : Apply cross-validation protocols:
  • Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
  • 2D NMR Techniques : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks .
  • Synchrotron IR Spectroscopy : High-resolution IR detects low-intensity bands missed by standard instruments .

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